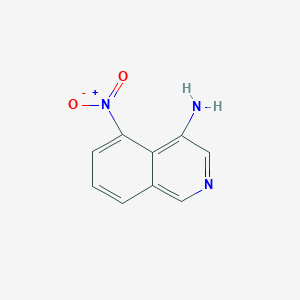

5-Nitroisoquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitroisoquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7-5-11-4-6-2-1-3-8(9(6)7)12(13)14/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTWWVZLRYQEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 5 Nitroisoquinolin 4 Amine

Reaction Pathways Involving the Nitro Group

The nitro group at the 5-position profoundly influences the reactivity of the isoquinoline (B145761) ring system. Its powerful electron-withdrawing nature deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack.

Nitro Group as an Activating Group in Nucleophilic Substitution

The -NO₂ group is a potent activating group for nucleophilic aromatic substitution (SNAr) reactions. lumenlearning.comlibretexts.org By withdrawing electron density from the aromatic rings, it makes the carbon atoms more electrophilic and susceptible to attack by nucleophiles. This effect is most pronounced at the positions ortho and para to the nitro group. In the case of 5-nitroisoquinoline (B18046), these positions are C6 and C8. The activation facilitates the displacement of a leaving group or, in many cases, a hydrogen atom via the Nucleophilic Aromatic Substitution of Hydrogen (SNH) mechanism. mdpi.comjuniperpublishers.com The presence of the nitro group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the nucleophilic attack. lumenlearning.comlibretexts.orgpressbooks.pub

Redox Behavior and Nitroso Formation

The nitro group of 5-nitroisoquinoline can undergo reduction to an amino group using standard reducing agents. orgsyn.org However, a more complex redox behavior is observed during certain nucleophilic substitution reactions. In the SNH amidation of 5-nitroisoquinoline, the reaction pathway can diverge to produce either nitro or nitroso derivatives. mdpi.com

The formation of nitroso compounds occurs when the nucleophile attacks the C6 position, which is ortho to the nitro group. mdpi.com The resulting σH adduct can then aromatize through a dehydration process, involving a proton transfer and the elimination of a water molecule, to yield the corresponding 5-nitrosoisoquinoline derivative. mdpi.comresearchgate.net This pathway competes with the oxidative aromatization that leads to the retention of the nitro group. mdpi.com For instance, reactions of 5-nitroisoquinoline with ureas under anhydrous conditions proceed exclusively at the 6-position to give 5-nitrosoisoquinoline-6-amine. mdpi.comresearchgate.net

Reactivity of the Amino Group

The 4-amino group in 5-Nitroisoquinolin-4-amine is a versatile functional handle, capable of undergoing a variety of common amine reactions. Its nucleophilicity allows for the straightforward introduction of new substituents.

Acylation and Alkylation Reactions of the Amino Moiety

The primary amino group is readily susceptible to acylation and alkylation. Acylation can be achieved using acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in modifying the electronic and steric properties of the molecule. Similarly, alkylation, the introduction of alkyl groups onto the nitrogen atom, can be performed using alkyl halides. orgsyn.org While specific studies on the acylation and alkylation of this compound are not prevalent, the principles are well-established for aromatic amines. For example, related systems like 5-aminoisoquinolin-1-one derivatives undergo transformations that rely on the reactivity of the amino group for building more complex structures. nih.gov The N-methylation of the related 8-nitroquinolin-7-amine (B8653273) has been demonstrated using sodium hydride and iodomethane, a process that could be adapted for the 4-aminoisoquinoline (B122460) scaffold.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can participate in condensation reactions with aldehydes and ketones. wikipedia.org This acid-catalyzed reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. libretexts.org Subsequent elimination of a water molecule results in the formation of an imine, also known as a Schiff base (a compound containing a C=N double bond). wikipedia.orglibretexts.org The reaction is reversible and often driven to completion by removing the water formed. wikipedia.org This reaction is a standard method for derivatizing primary amines and is used to synthesize a wide array of compounds with diverse applications. libretexts.orgsavemyexams.com

Nucleophilic Aromatic Substitution (SNH) Mechanisms on the Isoquinoline Core

The isoquinoline core of this compound, activated by the C5-nitro group, is an excellent substrate for Oxidative Nucleophilic Substitution of Hydrogen (SNH) reactions. mdpi.com This methodology allows for the direct functionalization of the aromatic ring without the need for a pre-installed leaving group. mdpi.comjuniperpublishers.com The reaction involves the initial addition of a nucleophile to an electron-deficient carbon position, forming a σH adduct. mdpi.comjuniperpublishers.com

In 5-nitroisoquinoline, nucleophilic attack preferentially occurs at the C8 (para) and C6 (ortho) positions. mdpi.com The fate of the intermediate σH adduct determines the final product structure.

Oxidative Pathway (Nitro Product): When the attack is at the C8 position, the resulting σH adduct is aromatized by an external oxidizing agent (such as potassium permanganate (B83412) or even atmospheric oxygen), which removes the hydrogen atom and restores the aromatic system, yielding an 8-substituted-5-nitroisoquinoline. mdpi.com

Dehydration Pathway (Nitroso Product): When the attack is at the C6 position, the σH adduct can aromatize by eliminating a molecule of water, which involves the nitro group itself. This results in the formation of a 6-substituted-5-nitrosoisoquinoline. mdpi.comresearchgate.net

Research on the SNH amidation of 5-nitroisoquinoline with various amide anions has shown that the reaction outcome is highly dependent on the structure of the nucleophile and the reaction conditions. mdpi.com

| Amide Nucleophile | Reaction Conditions | Product(s) | Position of Substitution | Yield (%) |

|---|---|---|---|---|

| Benzamide (B126) | t-BuOK/DMSO, air | N-(5-Nitroisoquinolin-8-yl)benzamide & N-(5-Nitrosoisoquinolin-6-yl)benzamide | C8 & C6 | 2a: 36%, 3b: 23% |

| p-Methylbenzamide | t-BuOK/DMSO, air | N-(5-Nitroisoquinolin-8-yl)-4-methylbenzamide & N-(5-Nitrosoisoquinolin-6-yl)-4-methylbenzamide | C8 & C6 | 2b: 41%, 3c: 21% |

| p-Nitrobenzamide | t-BuOK/DMSO, air | 4-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide | C8 | 2d: 52% |

| Urea (B33335) | t-BuOK/DMSO (anhydrous) | 5-Nitrosoisoquinoline-6-amine | C6 | 7: 71% |

| Morpholine-4-carboxamide | t-BuOK/DMSO, KMnO4 | N-(5-Nitroisoquinolin-8-yl)morpholine-4-carboxamide | C8 | 11d: 39% |

Formation and Aromatization of σH-Adducts

The SNH amidation of 5-nitroisoquinoline is a process that involves the initial formation of a σH-adduct. nih.gov This intermediate is generated by the nucleophilic addition of an amide anion to the electron-deficient isoquinoline ring. nih.govresearchgate.net The subsequent step, aromatization, is crucial for the formation of the final product and can proceed through different pathways.

One established mechanism for the aromatization of the σH-adduct is the EPE (electron-proton-electron) mechanism. mdpi.com In this pathway, the adduct undergoes successive transfers of an electron, a proton, and another electron to an oxidizing agent, leading to the restoration of the aromatic system. mdpi.com In the context of SNH amidation of 5-nitroisoquinoline, the nitroarene substrate itself can act as the primary oxidant for the σH-adducts, a dual reactivity that can lower the yield of the desired nitro-amide products due to the formation of by-products. nih.gov

Alternatively, a dehydration pathway has been identified for the aromatization of certain σH-adducts. nih.govmdpi.com This route leads to the formation of corresponding nitroso compounds. nih.gov The specific pathway taken for aromatization—oxidation or dehydration—is highly dependent on the position of the nucleophilic attack and the reaction conditions. nih.gov For instance, nucleophilic attack at the para-position to the nitro group typically results in a σH-adduct that undergoes oxidative aromatization to yield nitroamides. nih.gov Conversely, attack at the ortho-position can lead to an adduct that aromatizes via proton transfer and elimination of a water molecule to form nitrosoamides. nih.gov

Regiochemical Control in SNH Reactions

The regioselectivity of SNH reactions involving 5-nitroisoquinoline is a subject of detailed investigation, with outcomes being highly sensitive to the nature of the nucleophile and the reaction environment. nih.gov The electronic and steric properties of the 5-nitroisoquinoline molecule direct nucleophilic attack to specific positions, primarily the C-6 (ortho) and C-8 (para) positions relative to the nitro group.

In reactions with N-anions of aromatic amides under anhydrous conditions, a mixture of products is often observed. For example, the reaction of 5-nitroisoquinoline with the anion of p-methylbenzamide in anhydrous DMSO yields both 4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide and 4-methyl-N-(5-nitrosoisoquinoline-6-yl)benzamide. mdpi.comresearchgate.net This indicates a competition between attack at the C-8 and C-6 positions. nih.gov

However, the regiochemical outcome can be steered by modifying the reaction conditions. The presence of water, for instance, can favor the formation of the nitro derivative resulting from attack at the 8-position. nih.gov This is attributed to the steric hindrance posed by the hydrated amide anion at the 6-position, which is adjacent to the nitro group. In contrast, reactions with urea and its monosubstituted derivatives under anhydrous conditions have been found to exclusively yield 5-nitrosoisoquinoline-6-amine, highlighting the unique reactivity of these nucleophiles. nih.govmdpi.com This selectivity underscores the delicate balance of electronic and steric factors that govern the regiochemistry of these reactions.

Solvent and Base Effects on Reaction Outcomes

The choice of solvent and base plays a pivotal role in directing the course of SNH reactions with 5-nitroisoquinoline, influencing both the yield and the product distribution. nih.govacs.org Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a commonly employed solvent for these reactions, often in conjunction with a strong base like sodium hydride (NaH) to generate the requisite amide anions. researchgate.net

The presence or absence of even small quantities of water in the reaction medium can dramatically alter the product profile. nih.gov As previously noted, conducting the amidation of 5-nitroisoquinoline with aromatic amides in anhydrous DMSO typically results in a mixture of 8-aroylamino-5-nitroisoquinolines and 6-aroylamino-5-nitrosoisoquinolines. nih.gov However, the introduction of water into the system leads to the exclusive formation of the nitro derivatives. nih.gov This "water effect" is a critical factor in controlling the regioselectivity of the reaction.

Theoretical and Computational Studies of 5 Nitroisoquinolin 4 Amine

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Computational methods such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis offer a detailed picture of the electron distribution and energy levels within 5-nitroisoquinolin-4-amine.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Computational studies have been employed to determine the HOMO and LUMO energies for this compound. These calculations provide valuable data on the molecule's electronic behavior.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

This table presents theoretical energy values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap for this compound, as determined by computational chemistry methods.

Natural Bond Orbital (NBO) Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed description of the charge distribution within a molecule by localizing the electron density into atomic and bonding orbitals. This method helps to identify the most electron-rich and electron-deficient sites, which is crucial for predicting how the molecule will interact with other chemical species.

Vibrational Spectroscopy Calculations

Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman, are powerful tools for identifying and characterizing molecules. By predicting the vibrational frequencies and their corresponding modes, these calculations can aid in the interpretation of experimental spectra.

Theoretical Infrared (IR) and Raman Spectra Prediction and Assignment

Quantum chemical calculations can accurately predict the IR and Raman spectra of this compound. These theoretical spectra show a series of absorption bands, each corresponding to a specific vibrational mode of the molecule. Key vibrational modes include the N-H stretching of the amine group, the symmetric and asymmetric stretching of the nitro group, and various C-H and C-N stretching and bending vibrations within the isoquinoline (B145761) ring structure. The assignment of these calculated frequencies to specific atomic motions provides a comprehensive understanding of the molecule's vibrational behavior.

Mechanistic Insights from Quantum Chemical Calculations

Beyond static properties, quantum chemical calculations can be used to explore the potential reaction pathways of this compound. This involves mapping the potential energy surface of a reaction to identify the most favorable routes and the structures of transition states.

Elucidation of Preferred Reaction Pathways and Transition States

By modeling the interaction of this compound with other reactants, computational chemists can elucidate preferred reaction pathways. These calculations can determine the activation energies required for different reactions to occur, thereby predicting which reactions are kinetically favored. The identification of transition state structures, which represent the highest energy point along a reaction coordinate, is a critical component of these studies. This information is invaluable for understanding the mechanisms of reactions involving this compound and for designing new synthetic routes.

Synthesis and Structural Elucidation of Derivatized 5 Nitroisoquinolin 4 Amine Systems

Amide and Urea (B33335) Derivatives of 5-Nitroisoquinoline-based Compounds

The introduction of amide and urea functionalities onto the 5-nitroisoquinoline (B18046) core is primarily achieved through direct C-H functionalization methods, which align with modern principles of atom and step economy in synthesis. mdpi.com

The oxidative nucleophilic substitution of hydrogen (SNH) reaction is a powerful method for the direct amidation of the electron-deficient 5-nitroisoquinoline ring. mdpi.com This reaction can proceed via two distinct pathways, yielding either nitro or nitroso derivatives depending on the reaction conditions and the position of nucleophilic attack. mdpi.com

The reaction of 5-nitroisoquinoline (1) with amide N-anions generated in anhydrous DMSO (Method A) results in a mixture of products. mdpi.com Nucleophilic attack at the C-8 position (para to the nitro group) leads to the formation of N-(5-nitroisoquinolin-8-yl)amides (2a-f), while attack at the C-6 position (ortho to the nitro group) yields N-(5-nitrosoisoquinolin-6-yl)amides (3a-c). mdpi.com The proposed mechanism involves the formation of a σ-adduct, which then undergoes oxidation. mdpi.com The 5-nitroisoquinoline molecule itself can act as an internal oxidant in these transformations.

A second approach (Method B), which utilizes commercial DMSO containing residual water and KOH as the base, has been found to favor the formation of the 8-substituted nitro derivatives. mdpi.com

The synthesis of urea derivatives via SNH amidation presents different outcomes. When 5-nitroisoquinoline is reacted with urea or monosubstituted ureas under anhydrous conditions, the exclusive product is 5-nitrosoisoquinoline-6-amine (7). mdpi.comresearchgate.net The initially formed urea-substituted product is unstable and eliminates isocyanic acid to form the final amino compound. mdpi.com However, when the reaction is conducted with 1,1-disubstituted ureas, stable 3-(5-nitroisoquinolin-8-yl)ureas (11a-d) and their corresponding 5-nitroso-6-yl isomers (10a-d) can be isolated. mdpi.com

Table 1: Synthesis of Amide and Urea Derivatives via SNH Amidation of 5-Nitroisoquinoline

| Starting Amide/Urea | Product Number | Product Name | Yield (Method A) | Yield (Method B) | Reference |

|---|---|---|---|---|---|

| p-Methylbenzamide | 2a | 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide | 24% | 42% | mdpi.com |

| p-Methylbenzamide | 3a | 4-Methyl-N-(5-nitrosoisoquinolin-6-yl)benzamide | 21% | - | mdpi.com |

| Benzamide (B126) | 2b | N-(5-Nitroisoquinolin-8-yl)benzamide | 22% | 44% | mdpi.com |

| Benzamide | 3b | N-(5-Nitrosoisoquinolin-6-yl)benzamide | 23% | - | mdpi.com |

| 1,1-Dimethylurea | 11a | 1,1-Dimethyl-3-(5-nitroisoquinolin-8-yl)urea | - | 36% | mdpi.com |

| 1,1-Dimethylurea | 10a | 1,1-Dimethyl-3-(5-nitrosoisoquinolin-6-yl)urea | 22% | - | mdpi.com |

| Morpholine-4-carboxamide | 11d | N-(5-Nitroisoquinolin-8-yl)morpholine-4-carboxamide | - | 39% | mdpi.com |

| Morpholine-4-carboxamide | 10d | N-(5-Nitrosoisoquinolin-6-yl)morpholine-4-carboxamide | 20% | - | mdpi.com |

X-ray crystallography has been instrumental in unequivocally determining the molecular structures of the amide derivatives of 5-nitroisoquinoline. mdpi.comresearchgate.net The crystal structures confirm the regioselectivity of the SNH amidation reactions. researchgate.net

The structure of the nitro compound 4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide (2a) was confirmed by single-crystal X-ray diffraction. researchgate.netresearchgate.net Similarly, the structure of the nitroso derivative 4-methyl-N-(5-nitrosoisoquinolin-6-yl)benzamide (3a) was elucidated, revealing a key intramolecular hydrogen bond between the amide N-H group and the oxygen atom of the nitroso group. researchgate.netresearchgate.net This hydrogen bonding contributes to the stability and specific conformation of the molecule. The crystal structure for the nitroso urea derivative, 1,1-dimethyl-3-(5-nitrosoisoquinolin-6-yl)urea (10a), has also been determined, providing further insight into the structural landscape of these compounds. researchgate.net

Annulated and Fused Ring Systems Derived from 5-Nitroisoquinolin-4-amine Precursors

The 5-nitroisoquinoline core is a valuable precursor for constructing more complex, fused heterocyclic systems. These reactions often involve multi-step sequences where the nitro group plays a key role in directing reactivity or is later converted to an amine to facilitate cyclization.

Pyrroloisoquinoline systems have been synthesized starting from 5-nitroisoquinoline. researchgate.netresearchgate.net One reported method involves the reaction of 5-nitroisoquinoline with vinylmagnesium bromide, which introduces a vinyl group that can be further elaborated. researchgate.netresearchgate.net Subsequent N-alkylation with reagents like 2-chloro-N,N-dialkylethylamine leads to the formation of the pyrroloisoquinoline ring system. researchgate.netresearchgate.net

In a related synthesis of fused systems, pyrazolo[3,4-g]isoquinolines have been prepared from 6-chloro-5-nitroisoquinoline-7-carbaldehyde. mdpi.com The reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of the pyrazole (B372694) ring fused to the isoquinoline (B145761) core. mdpi.com The resulting 9-nitro-1H-pyrazolo[3,4-g]isoquinoline can then undergo catalytic hydrogenation to produce the corresponding amino analogue, demonstrating the utility of the nitro group as a precursor to an amine in the synthesis of fused heterocycles. mdpi.com

The synthesis of C4-substituted tetrahydroisoquinoline derivatives from precursors bearing a nitro group has been achieved through palladium-catalyzed intramolecular reactions. researchgate.netrsc.org N-(2-alkenyl)-2-iodo-3-nitrobenzamides undergo cyclization to form 4-substituted-5-nitroisoquinolin-1-ones. researchgate.net These isoquinolinones are key intermediates that can subsequently be reduced to the corresponding 5-amino-tetrahydroisoquinolines. researchgate.net

A one-pot synthesis of C4-substituted tetrahydroisoquinoline analogues has been developed via a 6-exo-trig cyclization reaction involving regioselective carbopalladation of N-(2-halobenzyl)-N-allylamines. rsc.org The nature of the substituent on the olefin part of the molecule influences the course of the reaction. rsc.org Furthermore, the reduction of the isoquinoline ring to a tetrahydroisoquinoline is a common transformation, often achieved through catalytic hydrogenation using catalysts like PtO2 or NaBH4 in acetic acid. mdpi.com

Isoquinoline-1-carboxaldehyde Derivatives and Their Modifications

The introduction and subsequent modification of a carboxaldehyde group at the C-1 position of the 5-nitroisoquinoline system provide access to a diverse range of derivatives. A key intermediate, 4-bromo-5-nitro-isoquinoline-1-carbaldehyde, can be synthesized through a multi-step process involving the nitration of isoquinoline, followed by bromination and formylation. smolecule.com

This aldehyde is a versatile building block. smolecule.com The aldehyde group can be oxidized to a carboxylic acid, while the nitro group can be reduced to an amine, and the bromine atom can be replaced via nucleophilic substitution. smolecule.com A significant application is the synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones. researchgate.netnih.gov For instance, 4-bromo-1-methylisoquinoline (B35474) can be nitrated and then oxidized with selenium dioxide to produce the corresponding aldehyde. researchgate.netnih.gov This aldehyde is converted into a cyclic ethylene (B1197577) acetal (B89532) for protection, which then reacts with morpholine (B109124) to substitute the bromine at C-4. researchgate.netnih.gov Subsequent catalytic reduction of the nitro group to an amine, followed by deprotection of the aldehyde and condensation with thiosemicarbazide (B42300), yields the final product, 5-amino-4-morpholinoisoquinoline-1-carboxaldehyde thiosemicarbazone. researchgate.netnih.gov This sequence highlights a synthetic strategy where the 5-nitro group is ultimately converted into a 5-amino group in the target molecule.

Compound Index

Applications of 5 Nitroisoquinolin 4 Amine in Advanced Organic Synthesis and Materials Science

Molecular Scaffolding for Complex Chemical Architectures

The rigid, planar structure of the isoquinoline (B145761) core, combined with the specific reactivity imparted by the nitro and amine groups, positions 5-nitroisoquinolin-4-amine as an excellent molecular scaffold. mdpi.com This allows for the systematic and controlled construction of larger, more intricate chemical entities.

Building Blocks for Heterocyclic Libraries

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. sigmaaldrich.com this compound serves as a valuable building block for the synthesis of diverse heterocyclic libraries. sigmaaldrich.combldpharm.com The presence of both an amino group and a nitro group on the isoquinoline framework provides multiple points for chemical modification, enabling the generation of a wide array of derivatives.

For instance, the amino group can readily undergo reactions such as acylation, alkylation, and diazotization, while the nitro group can be reduced to an amino group, which can then be further functionalized. orgsyn.org This dual reactivity allows for the creation of complex polycyclic systems and substituted isoquinolines. These libraries of compounds are crucial for high-throughput screening in drug discovery programs, aiding in the identification of new therapeutic agents. smolecule.com

Precursors in Natural Product Synthesis

Natural products often possess complex and unique molecular architectures that present significant challenges to synthetic chemists. nih.gov The isoquinoline skeleton is a common motif in a large family of alkaloids with diverse biological activities. mdpi.commdpi.com this compound can serve as a key precursor in the total synthesis of certain natural products and their analogues. mdpi.comrsc.org

The strategic placement of the nitro and amine groups can be exploited to control the regioselectivity of subsequent reactions, guiding the assembly of the target natural product. For example, the nitro group can be used to direct metallation or nucleophilic attack to specific positions on the aromatic ring, a crucial step in building the carbon skeleton of complex alkaloids. The ability to introduce functionality at specific sites with high precision is a significant advantage in the multi-step synthesis of these intricate molecules.

Contributions to Methodological Development in Synthetic Chemistry

Beyond its role as a building block, this compound is also contributing to the advancement of synthetic methodologies, particularly in the areas of C-H functionalization and the implementation of more efficient and sustainable synthetic strategies.

Exploration of Direct C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the pre-functionalization of starting materials, leading to more efficient and atom-economical processes. researchgate.netdmaiti.com The electron-deficient nature of the 5-nitroisoquinoline (B18046) ring system makes it an interesting substrate for exploring direct C-H functionalization reactions. mdpi.comnih.gov

Recent research has demonstrated the successful direct nucleophilic substitution of hydrogen (SNH) in 5-nitroisoquinoline, leading to the formation of amides and ureas. mdpi.comnih.govresearchgate.net These reactions proceed without the need for transition metal catalysts, offering a more sustainable and cost-effective method for C-N bond formation. mdpi.comresearchgate.net The study of such reactions on the this compound scaffold can provide valuable insights into the mechanisms of C-H activation and functionalization, paving the way for the development of new synthetic methods.

Implementation of Atom- and Step-Economic Synthetic Principles

The principles of atom and step economy are central to green chemistry, aiming to maximize the incorporation of starting material atoms into the final product and minimize the number of synthetic steps. nih.govresearchgate.net The use of this compound in synthesis aligns with these principles.

Potential in Material Science and Sensor Development

The unique electronic and photophysical properties of the nitro- and amino-substituted isoquinoline system suggest potential applications for this compound and its derivatives in materials science and sensor technology. ijrpr.commdpi.com

Aminoisoquinoline derivatives have been shown to exhibit fluorescent properties, which can be modulated by their molecular structure and environment. researchgate.net This makes them promising candidates for the development of fluorescent probes and sensors. For instance, the interaction of the amino group or the heterocyclic nitrogen with metal ions or other analytes could lead to a change in the fluorescence signal, enabling their detection. researchgate.net

Furthermore, nitroaromatic compounds are known to be electroactive and have been investigated for their use in chemiresistive sensors for the detection of explosives and other volatile organic compounds. researchgate.netresearchgate.net The incorporation of this compound into polymer matrices or onto sensor surfaces could lead to the development of new sensory materials with high sensitivity and selectivity. researchgate.net The ability to tune the electronic properties of the molecule through further functionalization offers a pathway to designing materials with tailored responses for specific sensing applications. ijrpr.com

Ligands in Coordination Chemistry

The structure of this compound is exceptionally well-suited for its role as a ligand in coordination chemistry. It possesses two primary coordination sites: the lone pair of electrons on the exocyclic amine nitrogen and the lone pair on the heterocyclic nitrogen atom of the isoquinoline ring. This arrangement allows it to function as a bidentate chelating ligand, forming a stable five-membered ring upon coordination with a metal center.

The electronic character of the ligand is heavily influenced by the push-pull nature of its substituents. The amine group acts as a π-donor, increasing the electron density on the aromatic system, while the nitro group acts as a strong π-acceptor, significantly lowering the energy of the ligand's π* orbitals. This electronic profile has profound implications for the properties of the resulting metal complexes.

Research into related nitro-amino substituted heterocyclic ligands, such as isomers or quinoline-based analogues, has demonstrated their ability to fine-tune the electrochemical and photophysical properties of transition metal complexes. For instance, when incorporated into Ruthenium(II) polypyridyl systems, these types of ligands can modulate the metal-to-ligand charge transfer (MLCT) bands and redox potentials. The strong acceptor character of the nitro-substituted ring system typically results in a cathodic (less positive) shift in the metal's oxidation potential and a red-shift in the MLCT absorption and emission maxima compared to unsubstituted analogues.

While specific studies on this compound complexes are specialized, the principles derived from closely related systems are directly applicable. A hypothetical complex with a metal like Ruthenium(II) would be expected to exhibit properties that are useful in areas such as photosensitization or catalysis, where precise control over electronic states is critical.

The table below summarizes the expected coordination characteristics and resulting electronic effects based on established principles for analogous ligands.

| Metal Center | Potential Complex Structure | Coordination Mode | Anticipated Electronic Effect | Potential Application Area |

|---|---|---|---|---|

| Ruthenium(II) | [Ru(bpy)₂(5-NIQ-4A)]²⁺ | N,N'-Bidentate | Stabilization of Ru(II) state; Red-shifted MLCT absorption/emission | Photosensitizers, Molecular Probes |

| Palladium(II) | [PdCl₂(5-NIQ-4A)] | N,N'-Bidentate | Formation of a stable, square planar complex | Pre-catalyst for cross-coupling reactions |

| Copper(II) | [Cu(5-NIQ-4A)₂]²⁺ | N,N'-Bidentate | Distorted octahedral or square planar geometry; Modulated redox potential | Catalysis, Model biological systems |

Components in Functional Materials Research

The intramolecular charge-transfer (ICT) character arising from the donor-π-acceptor (D-π-A) arrangement makes this compound a compelling building block for functional organic materials. This "push-pull" electronic structure is a cornerstone design principle for materials with significant second-order nonlinear optical (NLO) responses, as well as for specialized dyes and molecular sensors.

Nonlinear Optical (NLO) Materials: Molecules exhibiting a large change in dipole moment between their ground and excited states often possess high molecular first hyperpolarizability (β), a key metric for second-order NLO activity. The D-π-A structure of this compound, with the amine donor and nitro acceptor positioned on the conjugated isoquinoline system, is designed to maximize this effect. Theoretical investigations using computational methods like Density Functional Theory (DFT) on analogous push-pull heterocyclic systems have consistently predicted substantial β values. These calculations help quantify the NLO potential of a molecule before its synthesis and incorporation into bulk materials. For this compound, the large ground-state dipole moment and the significant charge redistribution upon electronic excitation are expected to yield a notable NLO response, making it a candidate for applications in frequency-doubling (second-harmonic generation) and electro-optic modulation.

Chromophores and Molecular Probes: The ICT transition in push-pull molecules typically occurs at a lower energy than the transitions in the parent chromophore, resulting in absorption of light at longer wavelengths (i.e., in the visible spectrum). Consequently, this compound is an intrinsic chromophore. Furthermore, the sensitivity of its ICT band to the local environment (solvatochromism) makes it a candidate for use in developing molecular probes. Changes in solvent polarity or specific interactions, such as hydrogen bonding to the amine or nitro groups, can alter the energy of the ground and excited states, leading to a measurable shift in its absorption or fluorescence spectrum.

The table below presents theoretical data, typical for a molecule with the D-π-A structure of this compound, as predicted by computational chemistry studies on similar systems.

| Calculated Property | Typical Predicted Value Range | Computational Method | Significance in Materials Science |

|---|---|---|---|

| Ground-State Dipole Moment (μ) | 6 - 9 Debye | DFT (e.g., B3LYP/6-311G**) | Indicates significant charge separation; prerequisite for high NLO response. |

| First Hyperpolarizability (β) | 15 - 40 x 10⁻³⁰ esu | DFT or MP2 | Quantifies second-order NLO activity; suggests potential for frequency conversion. |

| HOMO-LUMO Energy Gap | 3.0 - 4.0 eV | DFT | Determines the energy of the primary electronic transition, influencing color and electronic properties. |

| λ_max (ICT Transition) | 380 - 450 nm | TD-DFT | Indicates strong absorption in the violet-blue region of the visible spectrum, defining its chromophoric nature. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.